molecular formula C18H21NO6S B2446169 N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxybenzenesulfonamide CAS No. 392235-90-4

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxybenzenesulfonamide

Cat. No. B2446169
CAS RN: 392235-90-4
M. Wt: 379.43
InChI Key: CPTFOHAQVRIRKH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxybenzenesulfonamide, commonly known as MDMA, is a psychoactive drug that is widely used for recreational purposes. However, the compound has also shown potential in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Anticancer Activity

This compound has been used in the synthesis of anticancer agents. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Antioxidant Activity

The compound has been evaluated for its antioxidant activity. The synthesized compounds were evaluated for their antioxidant activity .

Synthesis of Amides

The compound has been used in the synthesis of amides. The reaction of the same amine with chloroacetyl chloride afforded N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide .

Synthesis of Aminoacetamides

The compound has been used in the synthesis of aminoacetamides. The reaction of the same amine with chloroacetyl chloride afforded N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide which was treated with secondary amines to obtain N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-aminoacetamide derivatives .

Synthesis of Sulfanylacetamide Derivatives

The compound has been used in the synthesis of sulfanylacetamide derivatives. The reaction of the same amine with chloroacetyl chloride afforded N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide which was treated with hetarenethiols to obtain N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-sulfanylacetamide derivatives .

Synthesis of Aryloxypropanol Derivatives

The compound has been used in the synthesis of aryloxypropanol derivatives. The latter reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-3-22-14-6-8-16(23-4-2)18(10-14)26(20,21)19-11-13-5-7-15-17(9-13)25-12-24-15/h5-10,19H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTFOHAQVRIRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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